molecular formula C7H6O3S B12009749 2-Hydroxy-4-sulfanylbenzoic acid CAS No. 87703-95-5

2-Hydroxy-4-sulfanylbenzoic acid

Cat. No.: B12009749
CAS No.: 87703-95-5
M. Wt: 170.19 g/mol
InChI Key: MVWBXFLOUDFQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-sulfanylbenzoic acid is an organic compound with the molecular formula C7H6O3S It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the second position and a sulfanyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-sulfanylbenzoic acid typically involves the introduction of hydroxyl and sulfanyl groups onto a benzoic acid scaffold. One common method is the sulfonation of salicylic acid (2-Hydroxybenzoic acid) followed by reduction to introduce the sulfanyl group. The reaction conditions often involve the use of sulfuric acid and reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic processes or biocatalytic approaches. These methods aim to optimize yield and purity while minimizing environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-sulfanylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.

    Reduction: The hydroxyl group can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydroxyl and sulfanyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Alcohols and thiols.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H6O3S
  • Molecular Weight : Approximately 188.21 g/mol
  • Physical Appearance : White to off-white solid
  • Solubility : Soluble in organic solvents like dimethyl sulfoxide and methanol; limited solubility in water
  • Melting Point : 251-256 °C

Scientific Research Applications

The compound has garnered attention for its diverse applications in various fields:

Chemistry

  • Building Block for Synthesis : Utilized as a precursor for creating more complex molecules in organic synthesis.

Biology

  • Enzyme Inhibition : Investigated for its potential to inhibit enzymes involved in various biological pathways.
  • Antioxidant Properties : Exhibits antioxidant activity, which may protect cells from oxidative stress.

Medicine

  • Therapeutic Potential : Explored for treating conditions related to inflammation and oxidative damage due to its anti-inflammatory and analgesic properties.

Industry

  • Dyes and Pigments Production : Employed in the synthesis of dyes and pigments, enhancing color stability and performance.

The biological activities of this compound are significant:

  • Antioxidant Activity : The sulfhydryl group scavenges free radicals, reducing oxidative stress.
  • Enzyme Inhibition : Inhibits cyclooxygenase (COX), involved in inflammatory responses.
  • Cell Signaling Modulation : Influences apoptosis and cell proliferation pathways.

Case Study 1: Anti-inflammatory Activity

A study on rats demonstrated that 2-Hydroxy-4-sulfanylbenzoic acid significantly reduced edema formation induced by carrageenan. This suggests its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In vitro studies showed that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Data Table: Biological Activities

Activity TypeDescriptionObserved Effect
Antioxidant ActivityScavenging free radicalsReduced oxidative stress
Enzyme InhibitionInhibition of cyclooxygenaseDecreased inflammation
Antimicrobial ActivityInhibition against bacterial strainsEffective at low concentrations
Anti-inflammatoryReduction of edema in animal modelsSignificant reduction in swelling
Analgesic PropertiesPain relief compared to standard analgesicsComparable or superior efficacy

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups allow it to participate in redox reactions, potentially modulating oxidative stress in biological systems. It may also interact with enzymes and proteins, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the sulfanyl group, primarily used in pharmaceuticals.

    4-Hydroxybenzoic acid: Lacks the sulfanyl group, used in the production of parabens.

    4-Sulfanylbenzoic acid: Lacks the hydroxyl group, used in various chemical syntheses.

Uniqueness

2-Hydroxy-4-sulfanylbenzoic acid is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

2-Hydroxy-4-sulfanylbenzoic acid, also known as salicylsulfhydryl acid, is an aromatic compound with notable biological activities attributed to its hydroxyl and sulfhydryl functional groups. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C7H8O3S
  • Molecular Weight : Approximately 188.21 g/mol
  • Physical Appearance : White to off-white solid
  • Solubility : Soluble in organic solvents like dimethyl sulfoxide and methanol; limited solubility in water.
  • Melting Point : 251-256 °C

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The hydroxyl group is known for its role in hydrogen bonding, while the sulfhydryl group can participate in redox reactions, influencing cellular signaling pathways.

Key Mechanisms:

  • Antioxidant Activity : The sulfhydryl group can scavenge free radicals, reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, including cyclooxygenase (COX), which is involved in inflammatory responses.
  • Cell Signaling Modulation : The compound may influence pathways related to apoptosis and cell proliferation.

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In a recent study, it was found to reduce edema formation in animal models induced by carrageenan, showcasing its potential as an anti-inflammatory agent .

Analgesic Properties

The compound has been evaluated for its analgesic effects. In tests comparing its efficacy against standard analgesics, it showed comparable or superior pain-relieving effects in both central and peripheral models of pain .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Anti-inflammatory Activity

A study conducted on rats assessed the anti-inflammatory effects of this compound using the formalin test. Results indicated a significant reduction in paw swelling compared to control groups, highlighting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In vitro studies tested the compound against Escherichia coli and Staphylococcus aureus. The results showed that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Data Table: Biological Activities of this compound

Biological ActivityTest ModelResultReference
Anti-inflammatoryRat paw edema modelSignificant reduction
AnalgesicFormalin testComparable to standard
AntimicrobialBacterial culturesEffective inhibition

Properties

CAS No.

87703-95-5

Molecular Formula

C7H6O3S

Molecular Weight

170.19 g/mol

IUPAC Name

2-hydroxy-4-sulfanylbenzoic acid

InChI

InChI=1S/C7H6O3S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,8,11H,(H,9,10)

InChI Key

MVWBXFLOUDFQLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.